molecular formula C8H14N2O4S B015809 S-Nitroso-N-propionyl-D,L-penicillamine CAS No. 225233-98-7

S-Nitroso-N-propionyl-D,L-penicillamine

Cat. No. B015809
M. Wt: 234.28 g/mol
InChI Key: XRIWLEWQNCECEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Nitroso-N-propionyl-D,L-penicillamine is a derivative of D-Penicillamine, a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning . It is a green crystalline solid and serves as an NO donor .


Molecular Structure Analysis

The molecular formula of S-Nitroso-N-propionyl-D,L-penicillamine is C8H14N2O4S . The molecular weight is 234.27 .


Physical And Chemical Properties Analysis

S-Nitroso-N-propionyl-D,L-penicillamine is a green crystalline solid . It is soluble in DMSO (slightly) and Methanol (slightly) . It has a melting point of >125°C (dec.) and a density of 1.3±0.1 g/cm3 .

Safety And Hazards

S-Nitroso-N-propionyl-D,L-penicillamine is for research use only and not intended for diagnostic or therapeutic use . It should be stored at -20°C under an inert atmosphere . The safety data sheet suggests that it may cause serious eye irritation and respiratory irritation .

properties

IUPAC Name

3-methyl-3-nitrososulfanyl-2-(propanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4S/c1-4-5(11)9-6(7(12)13)8(2,3)15-10-14/h6H,4H2,1-3H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIWLEWQNCECEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407877
Record name SNPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Nitroso-N-propionyl-D,L-penicillamine

CAS RN

225233-98-7
Record name SNPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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